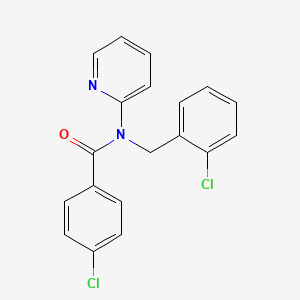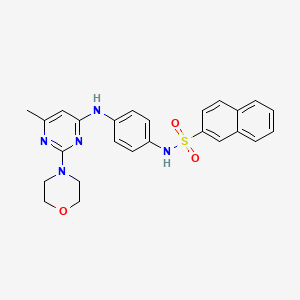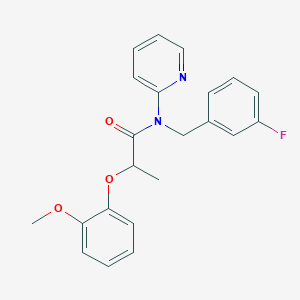
4-chloro-N-(2-chlorobenzyl)-N-(pyridin-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-CHLORO-N-[(2-CHLOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro-substituted benzamide core, with additional chloro and pyridinyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-[(2-CHLOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with 2-chlorobenzylamine to form the corresponding benzamide.
Introduction of the Pyridinyl Group: The next step involves the introduction of the pyridinyl group. This can be achieved by reacting the benzamide intermediate with 2-chloropyridine in the presence of a base such as potassium carbonate.
Final Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-CHLORO-N-[(2-CHLOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The presence of aromatic rings allows the compound to participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines or thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds with extended conjugation.
Aplicaciones Científicas De Investigación
4-CHLORO-N-[(2-CHLOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for developing inhibitors of specific enzymes or receptors.
Materials Science: The compound’s aromatic structure and functional groups make it suitable for use in the synthesis of advanced materials, such as organic semiconductors and polymers.
Biological Studies: Researchers investigate the compound’s biological activity, including its potential antimicrobial and anticancer properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Mecanismo De Acción
The mechanism of action of 4-CHLORO-N-[(2-CHLOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE depends on its specific application. In medicinal chemistry, the compound may act by binding to a target protein or enzyme, inhibiting its activity. The molecular targets and pathways involved can vary, but common mechanisms include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate binding and catalysis.
Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Chlorophenyl)-4-chlorobenzamide: Similar structure but lacks the pyridinyl group.
N-(2-Chlorophenyl)-N-(pyridin-2-yl)benzamide: Similar structure but lacks the chloro substituent on the benzamide core.
4-Chloro-N-(pyridin-2-yl)benzamide: Similar structure but lacks the 2-chlorophenylmethyl group.
Uniqueness
4-CHLORO-N-[(2-CHLOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to the combination of its chloro, phenylmethyl, and pyridinyl substituents. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C19H14Cl2N2O |
|---|---|
Peso molecular |
357.2 g/mol |
Nombre IUPAC |
4-chloro-N-[(2-chlorophenyl)methyl]-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C19H14Cl2N2O/c20-16-10-8-14(9-11-16)19(24)23(18-7-3-4-12-22-18)13-15-5-1-2-6-17(15)21/h1-12H,13H2 |
Clave InChI |
PYCFNNFNSNOMSO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B14980367.png)



![4-[(2-fluorobenzyl)sulfanyl]-1-(2-phenylethyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B14980393.png)
![2-(3,4-dimethylphenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide](/img/structure/B14980399.png)
![N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B14980419.png)
![4-Methylphenyl 5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B14980423.png)
![N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]furan-2-carboxamide](/img/structure/B14980426.png)

![N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide](/img/structure/B14980442.png)
![7-(2-chlorophenyl)-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14980447.png)
![N-[2-(3,4-dimethoxyphenyl)-2-(dimethylamino)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B14980450.png)
![methyl 4-({[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B14980451.png)
